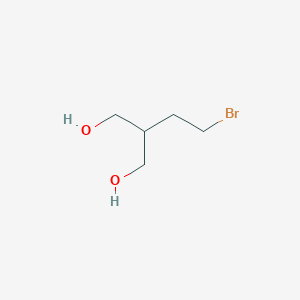

2-(2-Bromoethyl)-1,3-propanediol

Description

Properties

IUPAC Name |

2-(2-bromoethyl)propane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO2/c6-2-1-5(3-7)4-8/h5,7-8H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEOZDBNSODKQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(CO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Bromoethyl)-1,3-propanediol can be synthesized through several methods. One common approach involves the bromination of 1,3-propanediol. This reaction typically uses hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-1,3-propanediol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1,3-propanediol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Major Products Formed

Substitution: Formation of new compounds with different functional groups.

Oxidation: Aldehydes or carboxylic acids.

Reduction: 1,3-propanediol.

Scientific Research Applications

2-(2-Bromoethyl)-1,3-propanediol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active molecules.

Medicine: Explored for its potential in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-1,3-propanediol involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new bonds with nucleophiles. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between 2-(2-Bromoethyl)-1,3-propanediol and related compounds:

Reactivity and Stability

- Brominated Derivatives : The bromoethyl group in this compound enhances electrophilicity, making it reactive in nucleophilic substitution (e.g., with amines or thiols). This contrasts with 2,2-bis(bromomethyl)-1,3-propanediol, where dual bromomethyl groups increase steric hindrance but improve flame-retardant efficiency by releasing bromine radicals upon thermal decomposition .

- Nitro-Containing Analog: Bronopol (2-bromo-2-nitro-1,3-propanediol) combines bromine’s electrophilic properties with the nitro group’s electron-withdrawing effects, enhancing its antimicrobial activity. However, nitro groups may introduce instability under acidic conditions .

- Amino Derivatives: 2-Amino-2-methyl-1,3-propanediol lacks halogens but introduces amine functionality, enabling applications in pH-sensitive formulations. Its safety data sheet (SDS) highlights aspiration hazards but lacks comprehensive toxicity data .

Biological Activity

2-(2-Bromoethyl)-1,3-propanediol, also known as bis(2-bromoethyl) propane-1,3-diol, is a halogenated organic compound that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of bromine atoms attached to a propanediol backbone, which may influence its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, summarizing key findings from various studies.

- Molecular Formula : C5H10Br2O2

- Molecular Weight : 215.04 g/mol

- CAS Number : this compound

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules. This property is significant in the context of its potential as a cytotoxic agent. The bromine substituents can facilitate electrophilic reactions, allowing the compound to interact with DNA and proteins, potentially leading to cellular damage or apoptosis in certain cell types.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a disinfectant or preservative in pharmaceutical formulations. The compound's mechanism appears to involve disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Cytotoxicity and Anticancer Potential

Several studies have explored the cytotoxic effects of this compound on cancer cell lines. The compound has shown significant activity against human cancer cells, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

In vitro assays revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis. The IC50 values (the concentration required to inhibit cell growth by 50%) were determined to be within a range that suggests promising anticancer activity.

Reproductive Toxicity

A notable concern regarding the use of this compound is its reproductive toxicity. A study published in Reproductive Toxicology indicated that exposure to this compound could adversely affect reproductive health in animal models. The findings highlighted potential risks associated with its use in consumer products or pharmaceuticals.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2-Bromoethyl)-1,3-propanediol in a laboratory setting?

- Methodological Answer : A plausible route involves nucleophilic substitution or bromination of 1,3-propanediol derivatives. For example, reacting 2-(hydroxyethyl)-1,3-propanediol with hydrobromic acid (HBr) under controlled conditions (e.g., 0–5°C, inert atmosphere) could introduce the bromoethyl group. Purification via vacuum distillation or recrystallization is recommended to isolate the product . Characterization via H/C NMR and FT-IR can confirm structural integrity.

Q. How should researchers handle and store this compound to ensure safety and compound stability?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. Avoid dust/aerosol formation .

- Storage : Keep in airtight, light-resistant containers under inert gas (e.g., N) at 2–8°C. Monitor for discoloration or precipitate formation as stability indicators .

- Waste Disposal : Collect waste separately and neutralize with sodium bicarbonate before disposal via certified hazardous waste services .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Chromatography : LC-MS or GC-MS with derivatization (e.g., benzoylation) enhances detection sensitivity for diols .

- Spectroscopy : H NMR (δ 3.6–4.0 ppm for diol protons; δ 3.4–3.6 ppm for bromoethyl group) and FT-IR (O-H stretch ~3300 cm; C-Br ~600 cm) confirm functional groups.

- Elemental Analysis : Verify Br content via combustion analysis or X-ray fluorescence (XRF).

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reactivity of this compound across different catalytic conditions?

- Methodological Answer : Systematic kinetic studies under varied conditions (temperature, solvent polarity, catalyst loading) can clarify reactivity trends. For example, compare SN2 vs. elimination pathways in polar aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents. Use DFT calculations to model transition states and identify dominant mechanisms . Cross-validate results with independent techniques (e.g., H NMR reaction monitoring, MS for intermediates).

Q. How does the bromoethyl substituent influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (e.g., 40°C, 75% RH) at pH 2–12. Monitor via HPLC for decomposition products (e.g., 1,3-propanediol, ethylene bromide). The bromoethyl group may hydrolyze in acidic/basic media via nucleophilic substitution .

- Thermal Stability : Use TGA-DSC to assess decomposition onset temperatures. Compare with non-brominated analogs to isolate substituent effects .

Q. What mechanistic insights explain the compound’s role in chelation crosslinking reactions for biodegradable polymers?

- Methodological Answer : The bromoethyl group can act as a leaving group in nucleophilic substitution, enabling covalent crosslinking with nucleophiles (e.g., amines, thiols). In metal-chelation systems (e.g., Schiff-base polymers), the diol moiety may coordinate metal ions (e.g., Fe, Cu), enhancing mechanical stability. Characterize crosslinked networks via FT-IR (C-Br disappearance), XRD (crystallinity changes), and rheology (viscoelastic properties) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.